![molecular formula C15H22N2O3S B5748674 N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)
N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that can modify the acetylation status of histones and other proteins, leading to changes in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
MS-275 works by inhibiting the activity of N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide enzymes, which are responsible for removing acetyl groups from histones and other proteins. This leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes such as cell cycle regulation, DNA repair, and apoptosis. MS-275 has been shown to selectively inhibit class I N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide enzymes, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
MS-275 has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 can also modulate the immune response by regulating the activity of T cells and other immune cells. In addition, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for use in lab experiments. It is a highly selective inhibitor of class I N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide enzymes, which makes it a useful tool for studying the role of N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamides in cellular processes. MS-275 is also relatively stable and has good solubility in water and organic solvents. However, there are some limitations to using MS-275 in lab experiments. It can be toxic to cells at high concentrations, which can limit its usefulness in certain assays. In addition, MS-275 can have off-target effects on other proteins and enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on MS-275. One area of interest is the development of more potent and selective N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide inhibitors that can be used in cancer therapy. Another area of research is the identification of biomarkers that can predict response to N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide inhibitors such as MS-275. In addition, there is growing interest in the use of N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide inhibitors in combination with other therapies such as immunotherapy and targeted therapy. Overall, MS-275 and other N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide inhibitors have the potential to be valuable tools for understanding the role of epigenetic regulation in disease and for developing new therapies.
Métodos De Síntesis
MS-275 can be synthesized using a multi-step process that involves the reaction of 4-methyl-1-piperidinylamine with 2-bromo-4'-methoxyacetophenone to form an intermediate compound. The intermediate is then reacted with N-methylmethanesulfonamide to produce the final product, MS-275. The synthesis process has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MS-275 has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-cancer activity by inhibiting the growth and proliferation of cancer cells. MS-275 has also been studied for its potential use in treating other diseases such as HIV, sickle cell disease, and autoimmune disorders.
Propiedades
IUPAC Name |
N-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-8-10-17(11-9-12)15(18)13-6-4-5-7-14(13)16(2)21(3,19)20/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPRUDKSRBZSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

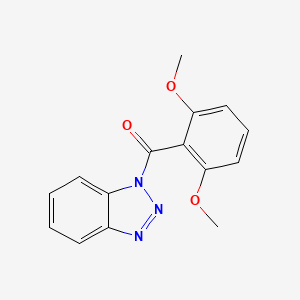
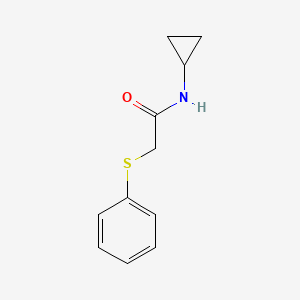
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![N-cycloheptyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5748637.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
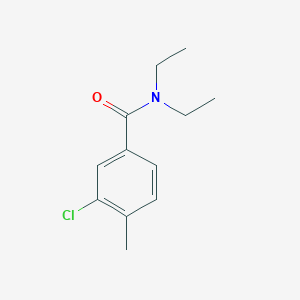
![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
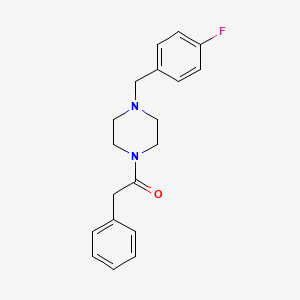
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
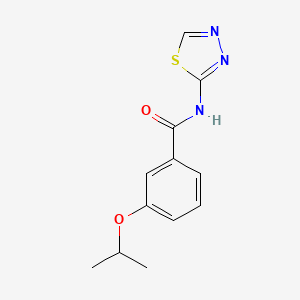
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)